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Abstract
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation

inhibitor that has demonstrated potent antiviral activity against a broad range of HIV-1

subtypes, including those with resistance to the first-generation maturation inhibitor, bevirimat.

This technical guide provides a comprehensive overview of the pharmacological properties of

GSK3532795, including its mechanism of action, in vitro antiviral activity, resistance profile, and

clinical pharmacology. Detailed experimental protocols for key assays and visual

representations of relevant pathways and workflows are included to support further research

and development in the field of HIV-1 maturation inhibitors. Despite its promising antiviral

efficacy, the clinical development of GSK3532795 was discontinued due to observations of

gastrointestinal intolerability and the emergence of drug-resistant virus in a Phase 2b clinical

study[1][2].

Mechanism of Action
GSK3532795 is a potent, second-generation HIV-1 maturation inhibitor that targets the final

step in the viral replication cycle.[3][4][5] Specifically, it inhibits the cleavage of the Gag

polyprotein between the capsid (p24) and the spacer peptide 1 (SP1).[4] This cleavage is

essential for the structural rearrangement of the virion core, a process known as maturation,

which transforms the immature, non-infectious virus particle into a mature, infectious virion. By
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blocking this critical step, GSK3532795 leads to the production of immature, non-infectious

viral particles with aberrant morphology.[3]

The following diagram illustrates the HIV-1 maturation process and the point of intervention by

GSK3532795.
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Figure 1: HIV-1 Maturation Pathway and GSK3532795 Inhibition.

In Vitro Antiviral Activity
GSK3532795 demonstrates potent in vitro activity against a range of HIV-1 subtypes and

clinical isolates, including those carrying polymorphisms that confer resistance to the first-

generation maturation inhibitor, bevirimat.

Potency Against Wild-Type and Resistant Strains
The following table summarizes the in vitro antiviral activity of GSK3532795 against various

HIV-1 strains.
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HIV-1
Strain/Isolat
e

Assay Type Cell Line Parameter Value Reference

Wild-Type

(NL4-3)
Multi-cycle MT-2 EC50

0.093 ± 0.021

nM
[6]

Clinical

Isolates

(Subtypes A,

B, C, F, G,

CRF01_AE)

Single-cycle MT-2
EC50

(median)

0.28 nM

(range: 0.08–

0.93 nM)

[6]

Bevirimat-

Resistant

(V370A)

N/A N/A EC50

Potent

activity

maintained

[4]

GSK3532795

-Resistant

(A364V)

Multi-cycle N/A EC50 > 0.25 µM [4]

GSK3532795

-Resistant

(V362I +

secondary

mutations)

Multi-cycle N/A EC50 > 0.25 µM [4]

Protease

Inhibitor-

Resistant

Isolates

Single-cycle N/A
FC-IC50

Range
0.16–0.68 [7]

Resistance Profile
Resistance to GSK3532795 has been characterized through in vitro selection studies and

analysis of viral isolates from clinical trials.

In Vitro Resistance Selection
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The primary resistance-associated mutations (RAMs) to GSK3532795 emerge in the Gag

polyprotein near the CA-SP1 cleavage site. The two key substitutions selected in vitro are

A364V and V362I.[4][8] The V362I mutation often requires secondary substitutions to confer

significant resistance.[4][8]

The following diagram outlines the general workflow for in vitro selection of drug-resistant HIV-

1.
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Figure 2: Workflow for In Vitro HIV-1 Resistance Selection.

Clinical Resistance
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In the Phase 2a clinical trial (AI468002), treatment-emergent RAMs were observed in some

participants receiving GSK3532795 monotherapy.[8] The A364V substitution was among the

emergent mutations associated with phenotypic resistance to GSK3532795.[8]

Clinical Pharmacology
Pharmacokinetics
GSK3532795 exhibits pharmacokinetic properties that support once-daily dosing. The following

table summarizes key pharmacokinetic parameters from the Phase 2a study in HIV-1 infected

adults.

Parameter Population Dose Value Reference

Tmax (h)
HIV-1 infected

adults
5-120 mg

N/A (data not

specified in

source)

[3]

Cmax (ng/mL)
HIV-1 infected

adults
5-120 mg

N/A (data not

specified in

source)

[3]

AUC (ng·h/mL)
HIV-1 infected

adults
5-120 mg

N/A (data not

specified in

source)

[3]

Half-life (h)
HIV-1 infected

adults
5-120 mg

N/A (data not

specified in

source)

[3]

Note: Specific quantitative pharmacokinetic parameters were not detailed in the provided

search results. Further investigation into the clinical study reports would be required for a

comprehensive table.

Pharmacodynamics
A clear exposure-response relationship was observed in the Phase 2a trial, with greater

reductions in HIV-1 RNA at higher doses of GSK3532795.[3] Doses of 40 mg and above

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b606274?utm_src=pdf-body
https://www.researchgate.net/publication/336620482_Resistance_profile_of_the_HIV-1_maturation_inhibitor_GSK3532795_in_vitro_and_in_a_clinical_study
https://www.benchchem.com/product/b606274?utm_src=pdf-body
https://www.researchgate.net/publication/336620482_Resistance_profile_of_the_HIV-1_maturation_inhibitor_GSK3532795_in_vitro_and_in_a_clinical_study
https://www.benchchem.com/product/b606274?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://www.benchchem.com/product/b606274?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28369211/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


resulted in a median decline in HIV-1 RNA of over 1 log10 copies/mL by day 11 of

monotherapy.[3][5]

Clinical Efficacy and Safety
In a Phase 2b study (205891/AI468038), GSK3532795 in combination with

tenofovir/emtricitabine demonstrated comparable efficacy to efavirenz at week 24.[4] However,

the GSK3532795 arms were associated with higher rates of gastrointestinal adverse events.[4]

Experimental Protocols
In Vitro Resistance Selection (Serial Passage Method)
This protocol describes the selection of HIV-1 variants with reduced susceptibility to

GSK3532795 through serial passage in cell culture.[9]

Cell and Virus Preparation:

Use a susceptible cell line, such as MT-2 cells.

Prepare a stock of wild-type HIV-1 (e.g., NL4-3).

Initial Infection:

Infect MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005.

Culture the infected cells in the presence of GSK3532795 at a starting concentration of 1x

or 2x the EC50 for the wild-type virus.[9]

Serial Passage:

Monitor the cell cultures for signs of viral replication, such as cytopathic effect (CPE).

When CPE is observed, harvest the cell-free supernatant containing progeny virus.

Use the harvested supernatant to infect fresh MT-2 cells.

With each subsequent passage, incrementally increase the concentration of GSK3532795
(e.g., 2-fold).
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Analysis of Resistant Variants:

After multiple passages, when viral breakthrough is observed at higher drug

concentrations, harvest the viral supernatant.

Extract viral RNA and perform reverse transcription PCR (RT-PCR) to amplify the Gag

gene.

Sequence the amplified Gag gene to identify mutations.

Conduct phenotypic susceptibility assays to confirm the reduced susceptibility of the

selected viral variants to GSK3532795.

Phenotypic Susceptibility Assay (PhenoSense Gag/PR
Assay)
This assay is used to determine the susceptibility of HIV-1 isolates to GSK3532795.[4]

Sample Preparation:

Extract viral RNA from patient plasma or cell culture supernatant.

Amplify the Gag-protease region of the viral genome using RT-PCR.

Recombinant Virus Generation:

Insert the amplified patient-derived Gag-protease gene into a proviral vector that lacks the

corresponding region. This vector typically contains a reporter gene, such as luciferase, for

quantifying viral replication.

Transfect susceptible host cells (e.g., HEK293T) with the recombinant vector to produce

reporter viruses carrying the patient's Gag-protease sequence.

Drug Susceptibility Testing:

Infect target cells (e.g., MT-2) with the recombinant reporter viruses in the presence of

serial dilutions of GSK3532795.
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Culture the cells for a defined period (e.g., 4-5 days).

Data Analysis:

Measure the reporter gene activity (e.g., luciferase expression) to quantify viral replication

at each drug concentration.

Calculate the 50% effective concentration (EC50), which is the drug concentration

required to inhibit viral replication by 50%.

The fold-change in EC50 relative to a wild-type reference virus is determined to classify

the virus as susceptible or resistant.

The following diagram illustrates the workflow of the PhenoSense Gag/PR assay.
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Figure 3: PhenoSense Gag/PR Assay Workflow.
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Conclusion
GSK3532795 is a second-generation HIV-1 maturation inhibitor with potent and broad-

spectrum antiviral activity. Its mechanism of action, targeting the final step of virion maturation,

represents a valuable addition to the armamentarium of antiretroviral agents. While its clinical

development was halted due to tolerability and resistance concerns, the extensive

characterization of its pharmacological properties provides a crucial foundation for the

development of future maturation inhibitors with improved therapeutic profiles. The detailed

methodologies and data presented in this guide serve as a valuable resource for researchers

dedicated to advancing the field of HIV-1 therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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